molecular formula C21H20O B14394908 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene CAS No. 90127-98-3

1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene

Cat. No.: B14394908
CAS No.: 90127-98-3
M. Wt: 288.4 g/mol
InChI Key: FHIJGZPLOROLAE-UHFFFAOYSA-N
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Description

1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene is an organic compound characterized by its unique structure, which includes a seven-membered ring with alternating double bonds and phenyl groups at positions 2 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene derivatives with ethoxy and phenyl substituents. One common method includes the electrophilic aromatic substitution of cycloheptatriene with ethoxy and phenyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

90127-98-3

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

1-ethoxy-2,7-diphenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C21H20O/c1-2-22-21-19(17-11-5-3-6-12-17)15-9-10-16-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3

InChI Key

FHIJGZPLOROLAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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